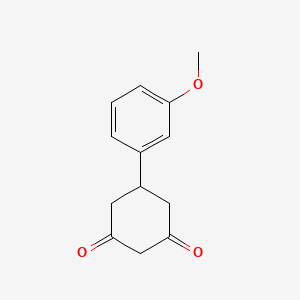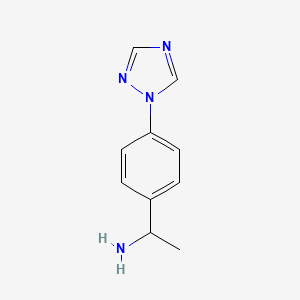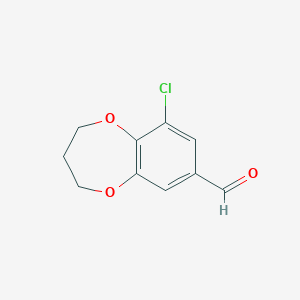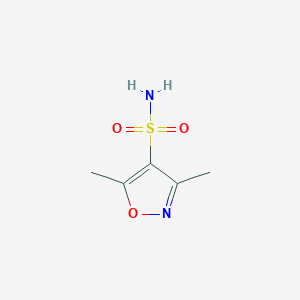
Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate” is a chemical compound with the molecular formula C6H9F3O3 . It is also known by other names such as "Methyl 3,3,3-trifluoro-3’-methoxyisobutyrate" .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C6H9F3O3 . Unfortunately, the search results do not provide a detailed molecular structure analysis. For a comprehensive analysis, specialized databases or software that can generate and analyze the 3D structure of the molecule would be ideal.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 186.13 . The density is 1.4±0.1 g/cm3 . Unfortunately, the search results do not provide a comprehensive analysis of its physical and chemical properties. For a detailed analysis, it would be best to refer to databases dedicated to providing physicochemical property data for chemical substances.Applications De Recherche Scientifique
Reactions with Nucleophiles and Heterocyclic Compound Synthesis
Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates have been studied for their reactions with mono- and difunctional nucleophiles. These reactions led to the formation of various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This study highlights the compound's utility in synthesizing heterocyclic compounds that could have potential applications in materials science and pharmaceuticals (Sokolov & Aksinenko, 2010).
Electrolytic and Physical Properties
The methoxymethyl group in compounds similar to methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate has been investigated for its effect on the physical and electrolytic properties of propylene carbonate. These studies contribute to understanding how modifications in molecular structure can influence the properties of solvents and electrolytes, which is critical for the development of energy storage materials and electrolytic solutions (Nambu et al., 2013).
Synthesis of Perfluorochemicals
Research on the electrochemical fluorination of partly fluorinated compounds, including 2-methoxy-1,1,1-trifluoro-2-(F-methyl)octane, which is structurally related to this compound, provides insights into the synthesis of perfluorochemicals used as blood substitutes. These findings are significant for the development of medical and biotechnological applications of perfluorochemicals (Ono et al., 1985).
High-Voltage Cycling Performance in Batteries
The compound alkyl 3,3,3-trifluoropropanoate, closely related to this compound, has been studied for its effectiveness as an electrolyte additive to enhance the high-voltage cycling performance of lithium-ion batteries. This research is crucial for advancing the durability and efficiency of energy storage devices (Zheng et al., 2017).
Safety and Hazards
The safety data sheet for “Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate” indicates that it is flammable and can cause skin and eye irritation, as well as respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment, avoid breathing its fumes, mist, spray, or vapors, and ensure adequate ventilation .
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALKIZNEWWMIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407331 |
Source


|
| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-88-6 |
Source


|
| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)


![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)


![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)






